1-(2-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-(2-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O2S and its molecular weight is 384.88. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Investigations
Research on dihydronicotinamides, including compounds structurally related to "1-(2-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide," has involved extensive spectroscopic investigations. These studies focus on understanding the conformation, absorption, and fluorescence characteristics of such compounds. Spectroscopic techniques like 1H NMR, UV/VIS absorption, and fluorescence spectroscopy have been employed to study the effective conjugation between dihydropyridine and carboxamide π-systems in these molecules (Fischer, Fleckenstein, & Hönes, 1988).
Synthesis and Chemical Reactions
Another area of application involves the synthesis of novel compounds through various chemical reactions involving similar structural frameworks. For example, tetrahydrobenzo[b]thiophene derivatives have been synthesized under microwave irradiation, showcasing the reactivity and versatility of such compounds in chemical synthesis (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011). Additionally, research into pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has been conducted, further highlighting the chemical diversity and synthetic potential of compounds within this structural domain (Bakhite, Al‐Sehemi, & Yamada, 2005).
Anticonvulsant and Antimicrobial Activities
Compounds with similar structural motifs have been investigated for their biological activities, including anticonvulsant and antimicrobial properties. Studies have explored the hydrogen bonding and structural characteristics of anticonvulsant enaminones, providing a foundation for understanding the bioactive potential of related compounds (Kubicki, Bassyouni, & Codding, 2000). Furthermore, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have been synthesized and evaluated for antimicrobial activity, demonstrating the relevance of such compounds in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Material Science Applications
In the realm of material science, similar compounds have been incorporated into the synthesis of aromatic polyamides and polyimides, highlighting their potential in creating new materials with desirable thermal and mechanical properties. Such research underlines the broad applicability of these compounds beyond biological activities, extending to materials engineering and design (Ravikumar & Saravanan, 2012).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-26-18-11-5-4-10-17(18)22-19(24)15-8-6-12-23(20(15)25)13-14-7-2-3-9-16(14)21/h2-12H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDBJEHLFDUUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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